molecular formula C17H20N4O2 B2608710 N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)cyclopropanecarboxamide CAS No. 1421583-95-0

N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)cyclopropanecarboxamide

货号: B2608710
CAS 编号: 1421583-95-0
分子量: 312.373
InChI 键: RINSXOWLZZBNGG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)cyclopropanecarboxamide is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is a privileged structure known for its favorable physicochemical properties and its ability to act as a bioisostere for esters and amides, which can enhance metabolic stability and binding affinity in target interactions . While specific biological data for this exact compound is not currently available in the public scientific literature, structurally related 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives have been extensively investigated for a range of pharmacological activities. These include serving as core structures in the development of anticancer agents , and treatments for CFTR-mediated diseases . Its molecular architecture, which incorporates a pyridyl moiety and a cyclopropanecarboxamide group, suggests its primary research value lies in the exploration of novel therapeutic agents, particularly in oncology. Researchers may utilize this compound as a key intermediate or a lead compound for designing and synthesizing new derivatives, for screening against cancer cell lines, or for studying its mechanism of action, such as potential interactions with kinase targets or apoptosis pathways . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans or animals.

属性

IUPAC Name

N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-15(13-4-5-13)20-17(8-2-1-3-9-17)16-19-14(21-23-16)12-6-10-18-11-7-12/h6-7,10-11,13H,1-5,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINSXOWLZZBNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.

    Attachment of the pyridine ring: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, where a pyridine boronic acid or ester is coupled with a halogenated oxadiazole derivative.

    Introduction of the cyclohexyl group: This can be done via a Grignard reaction or other alkylation methods.

    Formation of the cyclopropanecarboxamide moiety: This step typically involves the reaction of a cyclopropanecarboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and pyridine rings, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyridine ring, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether, or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

科学研究应用

Chemistry

In chemistry, N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. The presence of the oxadiazole and pyridine rings suggests it may have antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to determine its efficacy and safety in various biological systems.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics. Its unique structure makes it a candidate for applications in advanced materials science.

作用机制

The mechanism by which N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)cyclopropanecarboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

相似化合物的比较

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness can be contextualized by comparing it to analogs with related scaffolds or functional groups. Below is a comparative analysis based on available

Compound Name Core Structure Oxadiazole Substituent Amide Group Key Structural Differences Potential Implications
Target Compound Cyclohexyl-oxadiazole Pyridin-4-yl Cyclopropanecarboxamide Enhanced π-π interactions via pyridine; cyclopropane introduces rigidity and metabolic stability.
2-(2-Bromophenyl)-N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)acetamide Cyclohexyl-oxadiazole Pyridin-4-yl Acetamide with 2-bromophenyl Bromophenyl substituent Steric hindrance from bromophenyl may reduce bioavailability; discontinued status suggests synthetic or efficacy challenges.
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]tetrahydro-2H-pyran-4-carboxamide (SY096041) Piperidinyl-oxadiazole 3-methyl Tetrahydro-2H-pyran-4-carboxamide Piperidine core vs. cyclohexyl; methyl vs. pyridyl on oxadiazole Reduced π-π interaction potential; altered solubility and conformational flexibility due to piperidine and pyran groups.
N-(3,4-dichlorophenyl) propanamide (Propanil) Simple aromatic amide Propanamide No heterocyclic components Herbicidal activity via acetolactate synthase inhibition; lack of oxadiazole limits target versatility.

Functional Group Analysis

  • Pyridin-4-yl-oxadiazole : The pyridine ring enables π-π stacking with aromatic residues in biological targets, while the oxadiazole contributes to metabolic resistance compared to simpler amides like propanil .
  • Cyclopropanecarboxamide : The strained cyclopropane ring may enhance metabolic stability and rigidity compared to linear acetamide derivatives (e.g., the bromophenyl analog in ).
  • Cyclohexyl Core : Provides conformational flexibility and solubility advantages over piperidine-based analogs (e.g., SY096041 ), which may adopt more constrained geometries.

Hypothesized Physicochemical and Bioactivity Profiles

  • Solubility : The cyclohexyl group and pyridine substituent likely improve aqueous solubility compared to SY096041’s piperidine-tetrahydrofuran system .
  • Target Binding : The pyridin-4-yl group’s π-π interactions and hydrogen-bonding capacity suggest affinity for enzymes or receptors with aromatic pockets, contrasting with SY096041’s methyl-substituted oxadiazole, which lacks such interactions .
  • Metabolic Stability : The cyclopropane ring may reduce susceptibility to oxidative metabolism compared to the bromophenyl analog, which could face dehalogenation or steric-driven instability .

生物活性

N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)cyclopropanecarboxamide is a compound of considerable interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological activity, focusing on its antimalarial properties and interactions with biological targets.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclohexyl group, a cyclopropanecarboxamide moiety, and a pyridin-4-yl-1,2,4-oxadiazol-5-yl group. Its molecular formula is C13H16N4OC_{13}H_{16}N_{4}O, and it has a molecular weight of 232.30 g/mol.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds within the cyclopropyl carboxamide class, including this compound. A phenotypic screening of the Janssen Jumpstarter library revealed that this structural class exhibits significant activity against Plasmodium falciparum, the causative agent of malaria.

Key Findings:

  • Asexual Stage Activity: The compound demonstrated potent activity against the asexual stages of P. falciparum, with an effective concentration (EC50) in the low nanomolar range (approximately 40 nM) .
  • Mechanism of Action: Forward genetics studies indicated that resistant parasites had mutations in the cytochrome b gene, confirming it as a target for this class of compounds. The cyclopropyl carboxamide class was shown to inhibit mitochondrial oxygen consumption in P. falciparum, suggesting a mechanism related to mitochondrial function .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications to the cyclohexyl and oxadiazole moieties could significantly affect biological activity. Small changes in these groups led to variations in potency and selectivity against different stages of the malaria parasite.

Structural Modification Effect on Activity
Alteration of cyclohexyl substituentsIncreased potency against asexual stages
Variations in oxadiazole ringChanges in selectivity for male gametes

Case Studies

Case Study 1: Efficacy in Animal Models
In preclinical trials using malaria mouse models, compounds similar to this compound showed promising results in reducing parasitemia levels. However, challenges remain regarding metabolic stability and bioavailability .

Case Study 2: Resistance Mechanisms
Research has documented instances where P. falciparum developed resistance to cyclopropyl carboxamides through mutations in mitochondrial genes. Understanding these mechanisms is crucial for developing next-generation antimalarial drugs that can circumvent resistance .

常见问题

Q. What are the typical synthetic routes for N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)cyclopropanecarboxamide?

The synthesis often involves multi-step reactions, including cyclization to form the 1,2,4-oxadiazole ring and subsequent coupling with the cyclohexyl-cyclopropanecarboxamide moiety. Key steps include:

  • Oxadiazole formation : Reacting amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using DMF as a solvent and bases like K₂CO₃ to facilitate cyclization) .
  • Amide coupling : Employing coupling agents such as EDCI/HOBt to link the oxadiazole intermediate to the cyclopropanecarboxamide group, ensuring controlled reaction temperatures (0–25°C) to minimize side reactions .
  • Purification : Column chromatography or recrystallization from ethanol/chloroform mixtures to achieve >95% purity .

Q. How is the structure of this compound characterized in academic research?

Structural elucidation relies on:

  • Spectroscopy : ¹H/¹³C NMR to confirm functional groups and connectivity (e.g., pyridinyl protons at δ 8.5–9.0 ppm, oxadiazole carbons at ~165 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion matching theoretical values) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the oxadiazole ring) .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Enzyme inhibition : Testing against kinases or proteases using fluorogenic substrates, with IC₅₀ values calculated via dose-response curves .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) to determine Ki values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance oxadiazole cyclization efficiency compared to THF .
  • Catalyst screening : Ytterbium triflate (Yb(OTf)₃) improves reaction rates in ultrasound-assisted syntheses, reducing time from 24h to 4h .
  • Temperature control : Maintaining 0–5°C during amide coupling minimizes epimerization of the cyclohexyl group .

Q. How can contradictions in bioactivity data between similar compounds be resolved?

  • Structure-activity relationship (SAR) studies : Systematically varying substituents (e.g., replacing pyridinyl with pyrazinyl groups) to identify critical pharmacophores .
  • Target engagement assays : Cellular thermal shift assays (CETSA) confirm direct binding to purported targets, ruling out off-target effects .
  • Metabolic stability tests : Liver microsome assays to assess whether discrepancies arise from differential metabolic degradation .

Q. What computational methods predict the compound’s target proteins?

  • Molecular docking : AutoDock Vina or Schrödinger Glide screens against protein databases (e.g., PDB) to prioritize kinases or oxidoreductases .
  • QSAR modeling : Machine learning models (e.g., Random Forest) trained on oxadiazole-containing compounds correlate physicochemical properties (logP, polar surface area) with activity .
  • MD simulations : GROMACS-based simulations (100 ns) evaluate binding stability and conformational changes in target proteins .

Q. How does stereochemistry at the cyclohexyl group influence bioactivity?

  • Chiral resolution : Preparative HPLC separates enantiomers using chiral columns (e.g., Chiralpak AD-H), with absolute configuration confirmed by X-ray .
  • Activity comparison : (1R,2R)-isomers often show 10–100x higher potency than (1S,2S) analogs in kinase inhibition due to better hydrophobic pocket fitting .

Q. How can derivatives be designed to improve pharmacokinetic properties?

  • Cyclopropane modification : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability by reducing CYP450 oxidation .
  • Pyridine substitution : Replacing pyridin-4-yl with pyridazin-3-yl improves aqueous solubility (logS from -4.2 to -3.5) without compromising target affinity .
  • Prodrug strategies : Esterification of the carboxamide group increases oral bioavailability in rodent models .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。